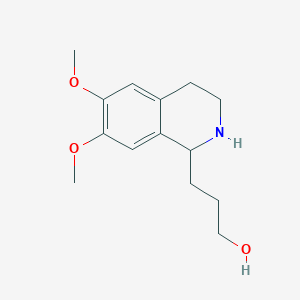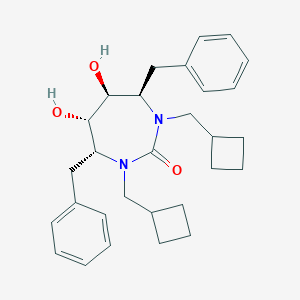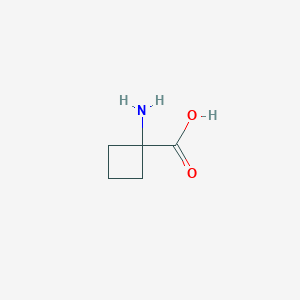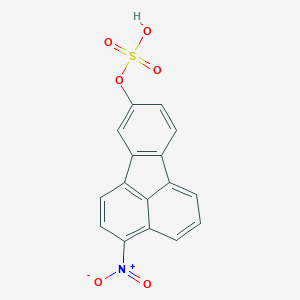
3-Nitrofluoranthene-9-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrofluoranthene-9-sulfate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and other organic materials.
Applications De Recherche Scientifique
3-Nitrofluoranthene-9-sulfate has been extensively studied for its potential applications in various scientific research fields. One of the primary applications is in the field of environmental science, where it is used as a marker for the identification and quantification of polycyclic aromatic hydrocarbons (PAHs) in soil and water samples. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-Nitrofluoranthene-9-sulfate is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and other genetic abnormalities. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
3-Nitrofluoranthene-9-sulfate has been shown to have various biochemical and physiological effects, including the induction of DNA damage, the activation of cellular signaling pathways, and the modulation of gene expression. It has also been shown to have toxic effects on various organs and tissues, including the liver, kidneys, and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-Nitrofluoranthene-9-sulfate in lab experiments is its high specificity and sensitivity for the detection of PAHs. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments and require the use of appropriate safety precautions.
Orientations Futures
There are several future directions for the study of 3-Nitrofluoranthene-9-sulfate, including the development of new methods for its synthesis and purification, the identification of its precise mechanism of action, and the exploration of its potential applications in various scientific research fields. Additionally, further studies are needed to fully understand its toxicological effects and potential health risks.
Méthodes De Synthèse
The synthesis of 3-Nitrofluoranthene-9-sulfate can be achieved through various methods, including the nitration of fluoranthene followed by sulfonation or the sulfonation of 3-nitrofluoranthene. The most common method involves the nitration of fluoranthene using nitric acid and sulfuric acid, followed by sulfonation with sulfuric acid. The product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Propriétés
Numéro CAS |
156497-84-6 |
|---|---|
Nom du produit |
3-Nitrofluoranthene-9-sulfate |
Formule moléculaire |
C16H9NO6S |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
(4-nitrofluoranthen-8-yl) hydrogen sulfate |
InChI |
InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-14-8-9(23-24(20,21)22)4-5-10(14)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22) |
Clé InChI |
RYFRRJIIPMRAKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
156497-84-6 |
Synonymes |
3-nitrofluoranthene-9-sulfate NF-9-S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



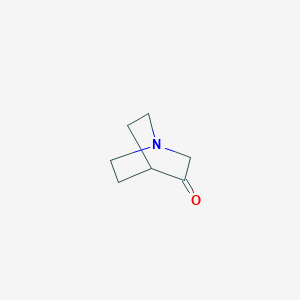
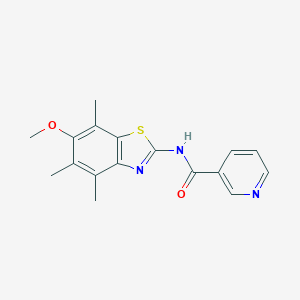
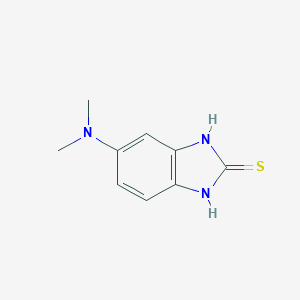
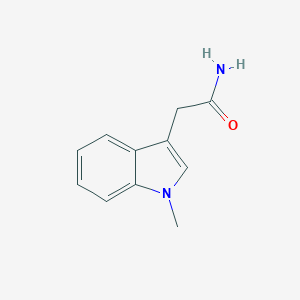
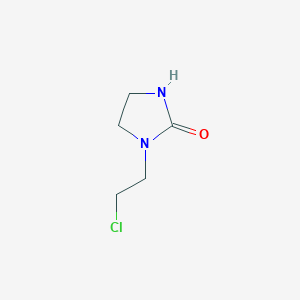
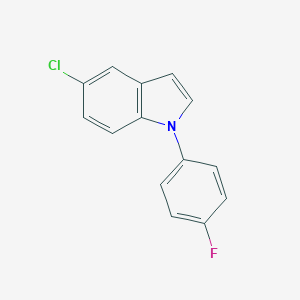
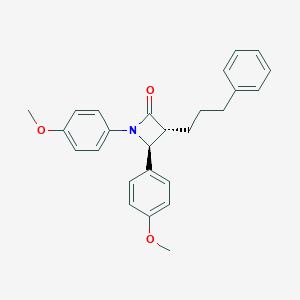
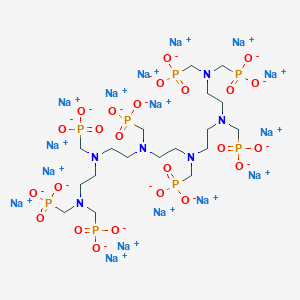
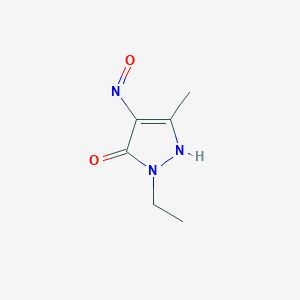
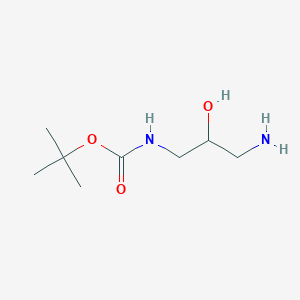
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
